molecular formula C13H18O B1330539 2',2,2,4'-TETRAMETHYLPROPIOPHENONE CAS No. 7396-99-8

2',2,2,4'-TETRAMETHYLPROPIOPHENONE

Cat. No.: B1330539
CAS No.: 7396-99-8
M. Wt: 190.28 g/mol
InChI Key: MVLBAIKXOSEZDJ-UHFFFAOYSA-N
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Description

2',2,2,4'-Tetramethylpropiophenone (systematic IUPAC name: 1-(2,2,4-trimethylphenyl)propan-1-one) is a substituted propiophenone derivative characterized by a phenyl ring substituted with three methyl groups at the 2', 2, and 4' positions, along with a ketone functional group at the propan-1-one position. This compound belongs to the aryl alkyl ketone family, where steric and electronic effects of the methyl substituents influence its physical and chemical properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBAIKXOSEZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309250
Record name 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7396-99-8
Record name NSC211475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2,2,4’-tetramethylpropiophenone typically involves the Friedel-Crafts acylation reactionThe reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of 2’,2,2,4’-tetramethylpropiophenone follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2’,2,2,4’-Tetramethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,2,2,4’-Tetramethylpropiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,2,2,4’-tetramethylpropiophenone involves its interaction with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved often include enzyme-catalyzed transformations, where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The methyl and tert-butyl substituents in analogous compounds significantly alter boiling points, solubility, and molecular interactions. For example:

  • 4'-(tert-Butyl)propiophenone (CAS 71209-71-7) has a molecular formula C₁₃H₁₈O and a bulky tert-butyl group at the para position. This substituent increases hydrophobicity and steric hindrance, likely reducing solubility in polar solvents compared to 2',2,2,4'-tetramethylpropiophenone, which features smaller methyl groups .
  • 2,2,4-Trimethylpentane (CAS 540-84-1), a branched alkane, has a boiling point of 99°C due to reduced surface area from branching.

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Key Substituents Boiling Point (°C) Applications/Properties
This compound Not provided C₁₃H₁₈O (inferred) Phenyl with 2',2,4'-trimethyl ~250–300 (estimated) Potential use in resins, solvents
4'-(tert-Butyl)propiophenone 71209-71-7 C₁₃H₁₈O Phenyl with para-tert-butyl ~280–310 Intermediate in organic synthesis
2,2,4-Trimethylpentane 540-84-1 C₈H₁₈ Branched alkane 99 Fuel additive, solvent
3-Pentanone, 2,2,4,4-tetramethyl- 815-24-7 C₉H₁₆O Fully branched ketone ~150–170 High thermal stability

Chemical Resistance and Stability

Branched compounds like 2,2,4-trimethylpentane exhibit greater chemical inertness compared to linear isomers due to reduced electron density and steric protection. For this compound, the methyl groups may similarly shield the ketone moiety, enhancing resistance to nucleophilic attacks (e.g., in acidic or basic environments) .

Biological Activity

2',2,2,4'-Tetramethylpropiophenone (TMPP) is a compound belonging to the family of aryl ketones, which have been studied for their diverse biological activities. This article focuses on the biological activity of TMPP, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMPP is characterized by its unique structure that includes a propanone moiety with four methyl groups attached to the aromatic ring. Its chemical formula is C13H16O, and it has a molecular weight of 192.27 g/mol. The presence of multiple methyl groups contributes to its lipophilicity, influencing its interaction with biological membranes.

Biological Activity Overview

TMPP exhibits several biological activities, including:

  • Antimicrobial Properties : TMPP has shown potential against various microbial strains.
  • Anticancer Activity : Research indicates that TMPP may inhibit the growth of cancer cells through various mechanisms.
  • Photoinitiator in Polymer Chemistry : While primarily used in industrial applications, its biological implications in photopolymerization processes are noteworthy.

The biological activities of TMPP can be attributed to several mechanisms:

  • Cell Membrane Interaction : TMPP's lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
  • Enzyme Inhibition : Studies suggest that TMPP may inhibit certain enzymes involved in metabolic pathways, impacting cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : TMPP may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of TMPP against various bacterial strains. The results indicated that TMPP exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anticancer Activity

In vitro studies demonstrated that TMPP inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis via the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa20
MCF-715

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